molecular formula C14H17ClN4O3S B6786791 N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide

Cat. No.: B6786791
M. Wt: 356.8 g/mol
InChI Key: HSFVEILKFFKAGK-NUHJPDEHSA-N
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Description

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a sulfonamide group, and a chloropyridine moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O3S/c1-10(14-3-2-11(15)6-16-14)18-23(20,21)13-7-17-19(8-13)12-4-5-22-9-12/h2-3,6-8,10,12,18H,4-5,9H2,1H3/t10-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFVEILKFFKAGK-NUHJPDEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)NS(=O)(=O)C2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)Cl)NS(=O)(=O)C2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the chloropyridine derivative, which undergoes a series of reactions including alkylation, cyclization, and sulfonation to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-(oxolan-3-yl)pyrazole-4-carboxamide
  • N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-(oxolan-3-yl)pyrazole-4-thiol

Uniqueness

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-(oxolan-3-yl)pyrazole-4-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical properties and reactivity compared to its carboxamide and thiol analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

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